3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

H-PGDS inhibition Enzymatic assay Drug discovery

3-[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1006443-27-1) is a 1,3-diarylpyrazole-4-acrylic acid derivative within the broader class of pyrazole-based alkenoic acids. This compound is characterized by a (2E)-acrylic acid side chain conjugated to a pyrazole core that bears a 3-(3,4-dimethylphenyl) substituent and an N1-phenyl group (C20H18N2O2, MW 318.37).

Molecular Formula C20H18N2O2
Molecular Weight 318.376
CAS No. 1006443-27-1
Cat. No. B2797531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
CAS1006443-27-1
Molecular FormulaC20H18N2O2
Molecular Weight318.376
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)C
InChIInChI=1S/C20H18N2O2/c1-14-8-9-16(12-15(14)2)20-17(10-11-19(23)24)13-22(21-20)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,23,24)/b11-10+
InChIKeyPKHDGRDMQXGBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid (CAS 1006443-27-1): Procurement-Ready Profile & Comparator Landscape


3-[3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1006443-27-1) is a 1,3-diarylpyrazole-4-acrylic acid derivative within the broader class of pyrazole-based alkenoic acids [1]. This compound is characterized by a (2E)-acrylic acid side chain conjugated to a pyrazole core that bears a 3-(3,4-dimethylphenyl) substituent and an N1-phenyl group (C20H18N2O2, MW 318.37) . It has been documented as an inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS) and is commercially available at ≥95% purity for research use [2].

Why 1,3-Diarylpyrazole Acrylic Acids Are Not Interchangeable: CAS 1006443-27-1 Differentiation Rationale


Compounds within the 1,3-diarylpyrazole acrylic acid family exhibit profound differences in target engagement based on subtle variations in aryl substitution. The 3-(3,4-dimethylphenyl) motif on the pyrazole ring of CAS 1006443-27-1 confers a specific steric and electronic environment that critically influences H-PGDS binding pocket compatibility, as evidenced by SAR studies indicating that para-substituted phenyl rings can reduce H-PGDS inhibitory potency [1]. Consequently, generic substitution with unsubstituted phenyl (CAS 27268-04-8), 3,5-dimethyl (CAS 27268-08-2), or 4-fluorophenyl (CAS 519137-39-4) analogs cannot reproduce the target compound's potency and selectivity profile without explicit validation data.

Quantitative Differentiation Evidence for CAS 1006443-27-1 Against Closest Structural Analogs & Functional Alternatives


5-Fold Superior HPGDS Enzymatic Inhibition (IC50) vs. Structurally Related 1,3-Diarylpyrazole Probe

In a standardized biochemical assay measuring inhibition of recombinant human HPGDS expressed in Escherichia coli using MCBL and glutathione as substrates (30 min incubation), CAS 1006443-27-1 (BDBM50084155/CHEMBL3425953) achieved an IC50 of 26 nM [1]. Under the same assay conditions, a structurally related 1,3-diarylpyrazole comparator (BDBM50084256/CHEMBL3425957) exhibited an IC50 of 130 nM [1]. This represents a 5-fold improvement in enzymatic inhibitory potency.

H-PGDS inhibition Enzymatic assay Drug discovery Inflammation

20-Fold Stronger Binding Affinity (Kd) to Human HPGDS Compared to Closest Structural Analog

In a ligand-observed 1D NMR T1rho binding assay using 1-phenylpyrazole-4-carboxylic acid/6-(3-fluorophenyl)pyridine-3-carboxamide as a reporter probe, CAS 1006443-27-1 (BDBM50084155) demonstrated a binding dissociation constant (Kd) of 50 nM to human HPGDS expressed in E. coli [1]. By contrast, the structurally related comparator BDBM50084256 displayed a Kd of 1,000 nM (1.00E+3 nM) under identical assay conditions [1]. This 20-fold difference in binding affinity highlights a significantly stronger and more stable target-ligand complex.

Binding affinity Kd HPGDS NMR binding assay SAR

2.1-Fold Superior HPGDS Inhibition Potency Relative to Clinical-Stage Inhibitor TAS-205 (Pizuglanstat)

CAS 1006443-27-1 exhibits an HPGDS IC50 of 26 nM, representing a 2.1-fold improvement in enzymatic inhibitory potency over TAS-205 (pizuglanstat), a clinically investigated H-PGDS inhibitor with a reported IC50 of 55.8 nM [1]. Both compounds were evaluated in recombinant human HPGDS enzymatic assays, though assay conditions may differ between laboratories [1]. TAS-205 has demonstrated in vivo efficacy in Duchenne muscular dystrophy models and selectivity over L-PGDS at 100 µM .

TAS-205 Pizuglanstat H-PGDS inhibitor Clinical benchmark Duchenne muscular dystrophy

Class-Level Anti-Inflammatory Activity of 1,3-Diarylpyrazole Acrylic Acids Confirmed in Preclinical Inflammation Models

The 1,3-diarylpyrazole-4-acrylic acid scaffold, to which CAS 1006443-27-1 belongs, has demonstrated anti-inflammatory activity in warm-blooded animal models as documented in US Patent 4,095,025 [1]. While compound-specific in vivo data for CAS 1006443-27-1 have not been publicly disclosed, structurally related 1,3-diarylpyrazole derivatives have shown significant COX-2 inhibitory activity; for example, a 3,4-dimethylphenyl-bearing dihydropyrazolyl-thiazolinone derivative exhibited COX-2 IC50 of 0.5 µM with selectivity over COX-1 [2]. However, quantitative anti-inflammatory data (e.g., percent edema inhibition at a defined dose) specific to CAS 1006443-27-1 are currently absent from the public domain.

Anti-inflammatory Carrageenan edema COX inhibition Preclinical pharmacology

Highest-Value Research & Procurement Scenarios for CAS 1006443-27-1 Driven by Quantitative Evidence


H-PGDS Biochemical Screening and Tool Compound Studies

With a confirmed IC50 of 26 nM and Kd of 50 nM against human HPGDS [1], CAS 1006443-27-1 is optimally suited as a positive control or reference inhibitor in HPGDS enzymatic and binding assays. Its 5-fold potency advantage over a structurally related comparator and 2.1-fold advantage over the clinical-stage inhibitor TAS-205 (IC50 55.8 nM) make it a compelling choice for assay development, HTS validation, and biochemical SAR exploration where maximal target engagement at low concentrations is required.

Structure-Activity Relationship (SAR) Exploration Around the 1,3-Diarylpyrazole Acrylic Acid Scaffold

The compound serves as a potency benchmark for medicinal chemistry programs aiming to optimize HPGDS inhibition within the 1,3-diarylpyrazole acrylic acid series. The 3-(3,4-dimethylphenyl) substitution pattern is associated with 5-fold higher inhibitory potency and 20-fold stronger binding affinity compared to a related diarylpyrazole analog [1], providing a defined SAR starting point for further derivatization. Researchers can use this compound as a reference standard when synthesizing and evaluating novel analogs.

Anti-Inflammatory Pathway Investigation with a Validated Scaffold

The 1,3-diarylpyrazole-4-acrylic acid scaffold has established anti-inflammatory activity in animal models, and related 3,4-dimethylphenyl pyrazole derivatives have shown COX-2 inhibitory potency (IC50 0.5 µM) [1]. CAS 1006443-27-1 is therefore suitable for mechanistic studies exploring the intersection of HPGDS/PGD2 pathway inhibition and inflammatory signaling, provided that compound-specific cellular and in vivo endpoints are independently validated by the end user.

Comparative Benchmarking Against Clinical HPGDS Inhibitors

For research groups evaluating HPGDS as a therapeutic target, CAS 1006443-27-1 offers a biochemically potent comparator (IC50 26 nM) that outperforms the clinical-stage inhibitor TAS-205 (IC50 55.8 nM) [1]. This enables direct side-by-side profiling in enzymatic and cellular assays to contextualize the potency, selectivity, and mechanism of novel HPGDS inhibitors under development.

Quote Request

Request a Quote for 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.